molecular formula C11H11BrClNO B8016030 3-Bromo-4-chloro-N-cyclobutylbenzamide

3-Bromo-4-chloro-N-cyclobutylbenzamide

Cat. No.: B8016030
M. Wt: 288.57 g/mol
InChI Key: VMKVEAGAGFOLSY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-cyclobutylbenzamide is a chemical compound with the molecular formula C 11 H 11 BrClNO and a molecular weight of 288.57 g/mol . This benzamide derivative features a halogenated benzene ring—containing both bromo and chloro substituents—linked to a cyclobutylamine group via a carboxamide bridge. This specific arrangement of halogens and the N-cyclobutyl moiety makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound primarily as a sophisticated building block for the construction of more complex molecules. The presence of two different halogen atoms offers distinct reactivity for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse carbon and nitrogen-based functional groups . The cyclobutyl group can be used to explore structure-activity relationships (SAR) by imparting conformational constraint and modifying the physicochemical properties of lead compounds. Potential applications include its use in developing pharmacological tools and in the synthesis of compound libraries for high-throughput screening against various biological targets. Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-4-chloro-N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVEAGAGFOLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-N-cyclobutylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline and cyclobutanecarboxylic acid.

    Amidation Reaction: The 3-bromo-4-chloroaniline undergoes an amidation reaction with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-cyclobutylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-N-cyclobutylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N-cyclobutylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can form halogen bonds with target molecules, while the cyclobutyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine and chlorine in the target compound enhance electrophilicity compared to methyl or methoxy groups in analogs .
  • Molecular Weight : The target compound’s moderate molecular weight (287.56 g/mol) positions it between smaller derivatives (e.g., 214.06 g/mol ) and bulkier fluorinated analogs (328.56 g/mol ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-4-chloro-N-cyclobutylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-bromo-4-chlorobenzoic acid derivatives and cyclobutylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) and optimizing solvent polarity (e.g., DMF or DCM) to enhance yield. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Temperature control (0–25°C) minimizes side reactions like hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR resolve the cyclobutyl group’s conformational dynamics and confirm substitution patterns on the aromatic ring.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., Br/Cl).
  • X-ray Crystallography : Determines solid-state conformation, particularly the dihedral angle between the benzamide and cyclobutyl moieties .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility profiling in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) guides formulation for biological assays. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis detect degradation products. Use of antioxidants (e.g., BHT) or inert atmospheres (N2_2) may mitigate oxidative decomposition .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for halogenated benzamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known kinase inhibitors). Meta-analyses of published IC50_{50} values with attention to structural analogs (e.g., 3-bromo-4-fluorobenzamides) can contextualize outliers .

Q. How can computational modeling predict the reactivity of the bromine substituent in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromine displacement by nucleophiles (e.g., amines, thiols). Solvent effects (PCM models) and steric hindrance from the cyclobutyl group are critical variables. Validate predictions with kinetic studies using LC-MS to track intermediate formation .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Use flow chemistry for precise control of exothermic amidation steps. Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Quantify residual solvents by GC-MS to meet ICH guidelines .

Q. How does the cyclobutyl group influence the compound’s pharmacokinetic properties compared to other N-substituents?

  • Methodological Answer : Comparative studies with cyclopropyl or cyclohexyl analogs assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays). The cyclobutyl group’s intermediate ring strain may enhance membrane permeability but reduce metabolic resistance. In vivo PK studies in rodent models quantify bioavailability and half-life differences .

Data Analysis and Reproducibility

Q. What statistical methods resolve variability in dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/IC50_{50}. Bootstrap resampling (1,000 iterations) estimates confidence intervals. Outlier detection (Grubbs’ test) identifies anomalous data points. Replicate experiments across independent labs to confirm reproducibility .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

  • Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots) with SPR (Surface Plasmon Resonance) to measure binding affinity (KdK_d). Competitive inhibition is confirmed via Lineweaver-Burk analysis. Use CRISPR-engineered enzyme mutants to identify critical binding residues .

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